Lpa(18:1(9Z)/0:0), also known as mopa or lpa(18:1), belongs to the class of organic compounds known as 1-acylglycerol-3-phosphates. These are lysophosphatidic acids where the glycerol is esterified with a fatty acid at O-1 position. Lpa(18:1(9Z)/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Lpa(18:1(9Z)/0:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, lpa(18:1(9Z)/0:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. Lpa(18:1(9Z)/0:0) exists in all eukaryotes, ranging from yeast to humans. Lpa(18:1(9Z)/0:0) participates in a number of enzymatic reactions. In particular, Lpa(18:1(9Z)/0:0) can be biosynthesized from oleoyl-CoA and glycerol 3-phosphate through its interaction with the enzyme glycerol-3-phosphate acyltransferase. Furthermore, Lpa(18:1(9Z)/0:0) and palmityl-CoA can be converted into PA(18:1(9Z)/16:0); which is mediated by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Lpa(18:1(9Z)/0:0) can be biosynthesized from oleoyl-CoA and glycerol 3-phosphate; which is catalyzed by the enzyme glycerol-3-phosphate acyltransferase. Furthermore, Lpa(18:1(9Z)/0:0) and palmityl-CoA can be converted into PA(18:1(9Z)/16:0); which is catalyzed by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Lpa(18:1(9Z)/0:0) can be biosynthesized from oleoyl-CoA and glycerol 3-phosphate; which is catalyzed by the enzyme glycerol-3-phosphate acyltransferase. Finally, Lpa(18:1(9Z)/0:0) and palmityl-CoA can be converted into PA(18:1(9Z)/16:0); which is catalyzed by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. In humans, lpa(18:1(9Z)/0:0) is involved in cardiolipin biosynthesis CL(18:1(9Z)/18:0/20:4(5Z, 8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway, cardiolipin biosynthesis CL(18:1(9Z)/18:2(9Z, 12Z)/18:2(9Z, 12Z)/16:1(9Z)) pathway, cardiolipin biosynthesis CL(18:1(9Z)/16:1(9Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway, and cardiolipin biosynthesis CL(18:1(9Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)/18:1(11Z)) pathway. Lpa(18:1(9Z)/0:0) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:1(9Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/18:3(9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/16:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/24:1(15Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:1(9Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/18:2(9Z, 12Z)) pathway.